molecular formula C8H12NO3P B14115080 Dimethyl (2-aminophenyl)phosphonate CAS No. 87390-24-7

Dimethyl (2-aminophenyl)phosphonate

Cat. No.: B14115080
CAS No.: 87390-24-7
M. Wt: 201.16 g/mol
InChI Key: PDMHIOIIKXOIDN-UHFFFAOYSA-N
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Description

Dimethyl (2-aminophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-aminophenyl moiety. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl (2-aminophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with dimethyl phosphite in the presence of a catalyst. The reaction typically proceeds under mild conditions, often requiring a base such as triethylamine to facilitate the formation of the phosphonate ester .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors is also explored to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Dimethyl (2-aminophenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethyl (2-aminophenyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl (2-aminophenyl)phosphonate exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of phosphatases, preventing the dephosphorylation of substrates. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • Dimethyl (2-hydroxyphenyl)phosphonate
  • Dimethyl (2-methylphenyl)phosphonate
  • Dimethyl (2-chlorophenyl)phosphonate

Comparison: Dimethyl (2-aminophenyl)phosphonate is unique due to the presence of the amino group, which imparts distinct reactivity and biological activity. Compared to its analogs, the amino group allows for additional hydrogen bonding and electronic interactions, enhancing its potential as an enzyme inhibitor and its utility in medicinal chemistry .

Properties

CAS No.

87390-24-7

Molecular Formula

C8H12NO3P

Molecular Weight

201.16 g/mol

IUPAC Name

2-dimethoxyphosphorylaniline

InChI

InChI=1S/C8H12NO3P/c1-11-13(10,12-2)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3

InChI Key

PDMHIOIIKXOIDN-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=CC=CC=C1N)OC

Origin of Product

United States

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